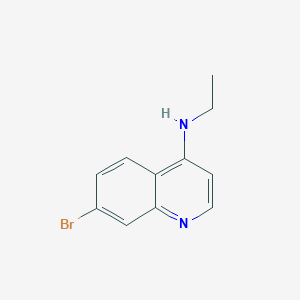

7-Bromo-N-ethylquinolin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-N-ethylquinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2/c1-2-13-10-5-6-14-11-7-8(12)3-4-9(10)11/h3-7H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNNRQPTDNXQTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C2C=CC(=CC2=NC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization

Established Synthesis Routes for 4-Aminoquinolines

The formation of the 4-aminoquinoline (B48711) moiety is a cornerstone of many synthetic efforts. Several classical and modern methods have been developed to create this key structural motif.

The Conrad-Limpach synthesis is a classical method for preparing 4-hydroxyquinolines, which are crucial precursors to 4-aminoquinolines. The reaction involves the condensation of an aniline (B41778) with a β-ketoester. The mechanism starts with the aniline attacking the keto group of the β-ketoester, leading to a Schiff base intermediate. This intermediate then undergoes a thermally induced electrocyclic ring closure to form the 4-hydroxyquinoline (B1666331).

A critical factor in the Conrad-Limpach synthesis is the reaction temperature and solvent. The cyclization step requires significant heat, often around 250°C. The use of high-boiling inert solvents, such as mineral oil or 1,2,4-trichlorobenzene, has been shown to dramatically improve reaction yields, in some cases up to 95%. While the product is often depicted as a 4-hydroxyquinoline (the enol form), it is understood that the 4-quinolone (the keto form) is the predominant tautomer. This 4-hydroxy/quinolone product can then be converted to a 4-chloroquinoline (B167314), setting the stage for the introduction of an amine.

The Knorr quinoline (B57606) synthesis is another foundational method that typically converts a β-ketoanilide into a 2-hydroxyquinoline (B72897) using a strong acid like sulfuric acid. The reaction proceeds via electrophilic aromatic substitution. However, modifications to the reaction conditions can alter the regioselectivity to favor the formation of 4-hydroxyquinolines, which are more direct precursors to the target structure.

A 1964 study demonstrated that the choice of acid and its concentration are pivotal. For example, reacting benzoylacetanilide with a large excess of polyphosphoric acid (PPA) yields the 2-hydroxyquinoline. In contrast, using a smaller amount of PPA leads to the formation of the competing 4-hydroxyquinoline product. More recent studies have recommended triflic acid for preparative purposes. This variability allows for tailored synthesis of different quinoline isomers based on the desired final product.

The most prevalent and direct method for synthesizing 4-aminoquinolines is the nucleophilic aromatic substitution (SNAr) reaction on a 4-chloroquinoline substrate. In this reaction, the carbon at the 4-position is attacked by an amine nucleophile, displacing the chlorine atom, which acts as a leaving group. This strategy is widely employed for its efficiency and versatility.

Several protocols exist for carrying out this transformation under conventional heating:

Direct Coupling: Involves heating the 4-chloroquinoline with an alkylamine in a solvent like alcohol or DMF at high temperatures (above 120°C) for extended periods (over 24 hours).

Base-Mediated: The addition of a base, such as triethylamine (B128534) or potassium carbonate, can improve yields and expand the scope of applicable alkylamines.

Acid-Catalyzed: For less reactive anilines, a catalytic amount of a Brønsted or Lewis acid can facilitate the reaction, leading to high yields.

Aniline Hydrochlorides: Using aniline hydrochloride salts directly can also produce the desired 4-aminoquinolines in good yields.

To enhance reaction efficiency and reduce harsh conditions, modern techniques such as microwave irradiation and ultrasound have been successfully applied to SNAr reactions, often leading to better yields and shorter reaction times.

| Protocol | Key Reagents/Conditions | Substrate Suitability | Reference |

|---|---|---|---|

| Direct Coupling | High Temperature (>120°C), Long Reaction Time (>24h) | More suitable for alkylamines than anilines. | |

| Base-Mediated | Triethylamine, Carbonates | Improves reactivity for a broader group of alkylamines. | |

| Acid-Catalyzed | Brønsted or Lewis acids (e.g., HCl) | Effective for incorporating anilines. Not suitable for alkylamines. | |

| Ultrasound-Assisted | Ultrasound irradiation | Good to excellent yields (78-81%) for various nucleophiles. | |

| Microwave-Assisted | Microwave heating | Access to 4-aminoquinolines with improved efficiency. |

Beyond the Conrad-Limpach and Knorr syntheses, a variety of other cyclization and annulation methods are available for constructing the quinoline core. These methods offer alternative pathways that can accommodate different starting materials and substitution patterns.

Classic Named Reactions:

Skraup Synthesis: One of the oldest methods, it involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent to produce quinoline.

Friedländer Synthesis: This reaction condenses a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group, typically in the presence of a base, to form 2- and 3-substituted quinolines.

Pfitzinger Reaction: Isatin is reacted with a carbonyl compound under basic conditions to yield quinoline-4-carboxylic acids.

Combes Synthesis: An arylamine is condensed with a 1,3-dicarbonyl compound, and the resulting β-amino enone is cyclized with acid to form the quinoline.

Modern Annulation Strategies: Recent advancements have introduced more sophisticated methods, often utilizing metal catalysis or photochemistry. These include:

Transition-Metal-Catalyzed C-H Activation: Cobalt and other metals can catalyze the direct cyclization of anilines with alkynes to form quinolines with high efficiency.

Copper-Catalyzed Tandem Annulation: This method allows for the synthesis of C4-functionalized quinolines from alkynyl imines and diazo compounds.

Photocatalytic Oxidative Cyclization: Visible light can mediate the cyclization of substrates like 2-aminobenzyl alcohols with secondary alcohols at room temperature to provide quinolines.

Specific Synthesis of 7-Bromo-N-ethylquinolin-4-amine and Related Analogues

The synthesis of the title compound, 7-Bromo-N-ethylquinolin-4-amine, logically proceeds by combining the aforementioned strategies. The most direct route involves the creation of a 7-bromo-4-chloroquinoline (B1278252) intermediate, followed by a nucleophilic substitution with ethylamine (B1201723).

A plausible synthetic pathway is as follows:

Formation of a 7-Bromo-4-hydroxyquinoline: This intermediate can be synthesized via a Conrad-Limpach type reaction. Starting with 3-bromoaniline (B18343) and a suitable β-ketoester like diethyl malonate, a thermal cyclization would yield the corresponding 7-bromo-4-hydroxyquinoline.

Chlorination: The 4-hydroxy group is then converted to a more reactive 4-chloro group. This is typically achieved by refluxing the 4-hydroxyquinoline with phosphorus oxychloride (POCl₃).

Amination: The final step is a nucleophilic aromatic substitution (SNAr) reaction. The 7-bromo-4-chloroquinoline is reacted with ethylamine to displace the chloride and form the final product, 7-Bromo-N-ethylquinolin-4-amine.

The introduction of a bromine atom onto the quinoline ring is a key step, and its position is critical. This can be achieved either by starting with a brominated precursor or by direct bromination of the quinoline ring.

Direct bromination of the quinoline scaffold is highly dependent on the substituents already present on the ring and the reaction conditions.

Electrophilic Bromination: The reaction of 8-substituted quinolines (e.g., with -OH, -OCH₃, or -NH₂ groups) with molecular bromine (Br₂) can lead to mono- or di-bromo derivatives. For instance, bromination of 8-hydroxyquinoline (B1678124) often yields a mixture of 7-bromo-8-hydroxyquinoline and 5,7-dibromo-8-hydroxyquinoline. The ratio of these products depends on the equivalents of bromine used.

Reagents and Solvents: The choice of brominating agent, such as molecular bromine or N-bromosuccinimide (NBS), and the solvent (e.g., chloroform, acetic acid) can influence the regioselectivity and outcome of the reaction.

| Substrate | Brominating Agent | Conditions | Major Product(s) | Reference |

|---|---|---|---|---|

| 8-Hydroxyquinoline | Br₂ (1.5 eq) | CH₃CN, 0°C | Mixture of 7-bromo- and 5,7-dibromo-8-hydroxyquinoline | |

| 8-Methoxyquinoline | Br₂ | - | 5-Bromo-8-methoxyquinoline | |

| 2-Methylquinolin-4(1H)-one | Br₂ or NBS | Acetic acid or Chloroform | Bromination at C3 and C6 positions. | |

| 3-Benzyl-2-methylquinolin-4(1H)-one | Br₂ or NBS | - | Bromination on the C2-methyl group. |

Given the potential for mixtures of isomers with direct bromination, a more controlled strategy for synthesizing a 7-bromoquinoline (B152726) involves starting with a pre-functionalized building block, such as 3-bromoaniline, and then constructing the second ring via a cyclization reaction like the Conrad-Limpach synthesis. This approach ensures the bromine is unambiguously placed at the desired 7-position of the quinoline core.

Introduction of the N-Ethyl Amine Side Chain

The introduction of the N-ethyl amine side chain is a critical step, typically achieved through a nucleophilic aromatic substitution reaction. The key precursor for this transformation is 7-bromo-4-chloroquinoline. uni.lu This intermediate possesses two halogen atoms with differential reactivity, allowing for selective substitution. The chlorine atom at the C-4 position is significantly more labile and susceptible to nucleophilic attack than the bromine atom at the C-7 position.

The reaction involves the direct condensation of 7-bromo-4-chloroquinoline with ethylamine. In this process, the nitrogen atom of ethylamine acts as the nucleophile, attacking the electron-deficient C-4 carbon of the quinoline ring and displacing the chloride ion. This reaction is analogous to the synthesis of other 4-aminoquinoline derivatives, such as those prepared from 4,7-dichloroquinoline (B193633) and various primary or secondary amines. frontiersin.orgnih.gov For primary amines like ethylamine, the reaction can often proceed without the need for an additional strong base. frontiersin.org The general synthetic route provides a reliable method for installing the desired N-ethylamino group at the 4-position while preserving the C-7 bromine for subsequent functionalization.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of 4-aminoquinolines, including 7-Bromo-N-ethylquinolin-4-amine, is crucial for improving efficiency and scalability. Research into analogous syntheses has identified several key parameters that influence reaction outcomes. These include the choice of solvent, temperature, reaction time, and the use of catalysts or alternative energy sources like microwave irradiation.

Conventional heating methods often employ solvents like N-methyl-2-pyrrolidone (NMP) in the presence of a base such as potassium carbonate (K₂CO₃) and triethylamine, yielding products in the range of 47-50%. plos.orgnih.gov However, significant improvements in both yield and reaction time have been achieved using microwave-assisted synthesis. Studies on the reaction of 4,7-dichloroquinoline with various amines have shown that dimethyl sulfoxide (B87167) (DMSO) is a superior solvent compared to ethanol (B145695) or acetonitrile. frontiersin.org Under microwave irradiation at temperatures between 140°C and 180°C, reaction times can be drastically reduced to as little as 20-30 minutes, with reported yields soaring to 80-95%. frontiersin.org

Table 1: Comparison of Reaction Conditions for N-Arylation of 4-Chloroquinolines

| Method | Solvent | Base/Additives | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Conventional | NMP | K₂CO₃, Et₃N | Reflux | N/A | 47-50% | plos.orgnih.gov |

| Microwave | DMSO | None (for primary amines) | 140-180°C | 20-30 min | 80-95% | frontiersin.org |

| Microwave | Ethanol | None (for primary amines) | 140-180°C | 20-30 min | Lower than DMSO | frontiersin.org |

| Microwave | Acetonitrile | None (for primary amines) | 140-180°C | 20-30 min | Lower than DMSO | frontiersin.org |

Advanced Derivatization Strategies for Structural Diversity

The 7-Bromo-N-ethylquinolin-4-amine scaffold is a valuable starting point for generating libraries of diverse compounds. Advanced derivatization strategies focus on modifying three key areas: the N-4 ethyl side chain, the substituents on the quinoline ring, and the creation of hybrid molecules.

Modifications at the N-4 Ethyl Side Chain

The N-4 ethylamino side chain is a frequent target for modification to explore structure-activity relationships. While the ethyl group is a simple starting point, more complex side chains can be introduced by reacting 7-bromo-4-chloroquinoline with different primary or secondary amines.

Examples from related 4-aminoquinoline chemistry demonstrate the breadth of possible modifications. For instance, instead of a simple alkylamine, more elaborate side chains like (diethylaminomethyl)benzylamine have been successfully incorporated at the N-4 position. plos.orgnih.gov This introduces additional aromatic and amine functionalities. Other systematic studies have explored variations in the length of the alkyl spacer and the nature of the terminal amine group, noting that features like a terminal secondary amine separated by a three-carbon spacer can be beneficial. nih.gov Furthermore, the introduction of groups capable of intramolecular hydrogen bonding onto the side chain has been shown to be a crucial design element in related series. nih.gov These strategies allow for fine-tuning of the molecule's physicochemical properties.

Substituent Variation at the Quinoline Ring (e.g., C-7, C-2)

The quinoline ring itself offers multiple sites for derivatization, with the C-7 bromine atom serving as a particularly versatile synthetic handle for cross-coupling reactions. This allows for the introduction of a wide array of substituents, fundamentally altering the molecular architecture.

C-7 Position: The bromine at the C-7 position is ideally suited for palladium- or copper-catalyzed cross-coupling reactions. nih.gov This enables the creation of diverse libraries of compounds:

Suzuki Coupling: Reaction with various boronic acids introduces aryl or heteroaryl groups, forming biaryl structures. nih.gov

Ullmann Coupling: Reaction with phenols in the presence of a copper catalyst generates diaryl ether linkages. nih.gov

Negishi Coupling: Coupling with organozinc reagents allows for the introduction of alkyl or benzyl (B1604629) groups. nih.gov

C-2 Position: The C-2 position of the quinoline ring can also be functionalized. Palladium-catalyzed multicomponent domino reactions have been reported for the synthesis of 2-aryl-4-dialkylaminoquinolines. frontiersin.org Another advanced method involves a [2+2] annulation strategy to produce 2,3-disubstituted-4-aminoquinolines. frontiersin.org These methods provide access to derivatives with substitution patterns that are not readily achievable through classical quinoline syntheses. Further diversification can be achieved through reactions like nitration of the quinoline core. nih.gov

Table 2: C-7 Derivatization of 7-Bromo-4-aminoquinolines via Cross-Coupling Reactions

| Reaction | Reagent Type | Resulting Linkage/Group | Reference |

|---|---|---|---|

| Suzuki Coupling | Boronic Acids | Biaryl (C-C) | nih.gov |

| Ullmann Coupling | Phenols | Diaryl Ether (C-O-C) | nih.gov |

| Negishi Coupling | Alkyl/Benzyl Zinc Halides | Alkylaryl/Benzylaryl (C-C) | nih.gov |

Hybrid Compound Synthesis Approaches

Molecular hybridization is a powerful strategy that involves covalently linking two or more distinct pharmacophores to create a single molecule with potentially synergistic or novel biological activities. The 4-aminoquinoline core is a popular component in the design of such hybrids.

Several approaches have been successfully employed to create these complex molecules:

Amide/Linker Coupling: One common method involves preparing a 4-aminoquinoline derivative with a terminal amine on the side chain, which is then coupled to another molecule containing a carboxylic acid. This strategy was used to create 4-aminoquinoline-pyrimidine hybrids. nih.gov

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers an efficient and high-yielding route to hybrid compounds. This has been demonstrated by synthesizing quinoline-1,2,3-triazole hybrids from 4-azido-7-chloroquinoline and a terminal alkyne. mdpi.com

Multi-step Synthesis: More complex hybrids, such as those combining a 7-chloro-4-aminoquinoline nucleus with a 2-pyrazoline (B94618) moiety, can be constructed through multi-step synthetic sequences that build one part of the hybrid onto the other. nih.gov

These strategies highlight the modularity of the 4-aminoquinoline scaffold in constructing sophisticated molecular architectures.

Biological Evaluation and Preclinical Investigations

In Vitro Antimicrobial and Antiparasitic Efficacy

The in vitro activity of 7-Bromo-N-ethylquinolin-4-amine has been assessed against the malaria parasite Plasmodium falciparum and the bacterium Mycobacterium tuberculosis, the causative agent of tuberculosis.

The antimalarial potential of 7-Bromo-N-ethylquinolin-4-amine has been evaluated against both drug-sensitive and drug-resistant strains of P. falciparum. The primary mechanism of action for many 4-aminoquinoline (B48711) compounds involves the inhibition of hemozoin formation in the parasite's food vacuole. d-nb.infonih.gov This process is crucial for the parasite's survival as it detoxifies the free heme produced during hemoglobin digestion.

Research has demonstrated that 7-bromo-4-aminoquinoline derivatives are as potent as their 7-chloro counterparts, like chloroquine (B1663885), against chloroquine-susceptible strains of P. falciparum. nih.gov Studies have reported significant activity of these compounds, with 50% inhibitory concentrations (IC50s) in the low nanomolar range (3-12 nM). nih.gov The evaluation of antimalarial activity is often conducted using strains such as 3D7 and NF54. nih.govnih.govnih.gov The hydrophilic properties of these compounds are considered a key factor in their activity against chloroquine-sensitive strains, as these properties facilitate accumulation in the parasite's acidic food vacuole. d-nb.infonih.govresearchgate.net

Table 1: Antimalarial Activity of 7-Bromo-N-ethylquinolin-4-amine Analogues against Chloroquine-Sensitive P. falciparum

| Compound Analogue | Strain | IC50 (nM) |

| 7-Bromo-4-aminoquinolines | General CQ-S | 3-12 nih.gov |

A significant advantage of modifying the 7-position of the quinoline (B57606) ring is the potential to overcome chloroquine resistance. Studies have shown that 7-bromo-4-aminoquinolines maintain their high potency against chloroquine-resistant P. falciparum strains, with IC50 values remaining in the 3-12 nM range. nih.gov This is a crucial finding, as chloroquine resistance is a major challenge in malaria control. nih.govescholarship.org The activity of these compounds has been assessed against various resistant strains, including K1 and Dd2. nih.govnih.govnih.gov Unlike in sensitive strains, the hydrophilic properties of the compounds are not considered the primary determinant of activity against resistant strains. d-nb.infonih.gov

Table 2: Antimalarial Activity of 7-Bromo-N-ethylquinolin-4-amine Analogues against Chloroquine-Resistant P. falciparum

| Compound Analogue | Strain | IC50 (nM) |

| 7-Bromo-4-aminoquinolines | General CQ-R | 3-12 nih.gov |

The primary mechanism of action of 4-aminoquinoline antimalarials is the inhibition of heme detoxification. nih.gov The parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. nih.gov Aminoquinolines are thought to bind to growing hematin (B1673048) crystals, preventing further detoxification and leading to the accumulation of toxic heme, which ultimately kills the parasite. nih.gov Assays that measure the inhibition of β-hematin (the synthetic equivalent of hemozoin) formation are therefore crucial in evaluating the mechanism of action of these compounds. nih.govnih.gov Active quinoline drugs effectively inhibit β-hematin formation, resulting in an increase in free hemin, which can catalyze peroxidative reactions detrimental to the parasite. nih.gov

The SYBR Green I assay is a common method used to determine parasite growth inhibition. nih.gov This assay utilizes the SYBR Green I dye, which intercalates with double-stranded DNA and fluoresces upon binding. nih.gov The intensity of the fluorescence is proportional to the amount of parasitic DNA, thus providing a measure of parasite proliferation. nih.gov This method is a fast and relatively inexpensive way to screen for antimalarial drug sensitivity in a laboratory setting. nih.gov

In addition to its antimalarial properties, the 4-aminoquinoline scaffold has been investigated for its potential against Mycobacterium tuberculosis. Research into novel 4-alkoxyquinolines has shown promising antimycobacterial activity. acs.org While specific data for 7-Bromo-N-ethylquinolin-4-amine was not found, related compounds have demonstrated good to excellent activity against the H37Rv strain of M. tuberculosis, with Minimum Inhibitory Concentration (MIC) values ranging from 0.03 to 12.32 μM. acs.org The mechanism of action for some of these quinoline derivatives involves targeting the cytochrome bc1 complex. acs.org Further studies on various 4-anilinoquinolines and 4-anilinoquinazolines have also identified potent inhibitors of M. tuberculosis. nih.gov

Table 3: Antimycobacterial Activity of Related Quinolone Derivatives against M. tuberculosis

| Compound Class | Strain | MIC (µM) |

| 4-Alkoxyquinolines | H37Rv | 0.03 - 12.32 acs.org |

| 4-Anilinoquinolines | H37Rv | 0.63 - 1.25 (for a lead compound) nih.gov |

| Fluoroquinolonic Derivatives | H37Rv | 10 µg/ml (moderate activity) nih.gov |

Antiparasitic Activity Against Trypanosomatids (e.g., Trypanosoma brucei, Leishmania spp.)

The 4-aminoquinoline scaffold is well-known for its antimalarial properties, and this has prompted investigations into its efficacy against other protozoan parasites, including trypanosomatids which cause diseases like Human African Trypanosomiasis (sleeping sickness) and leishmaniasis. researchgate.netnih.govnih.gov

The potential of quinoline derivatives against trypanosomatids is typically assessed using in vitro models. For Trypanosoma brucei, the causative agent of sleeping sickness, bloodstream-form trypomastigotes are cultured and exposed to test compounds. researchgate.netuantwerpen.benih.gov The activity of novel quinoline derivatives incorporating arylnitro and aminochalcone moieties has been evaluated against a panel of trypanosomatid parasites, including Trypanosoma brucei rhodesiense and Trypanosoma brucei brucei. researchgate.netuantwerpen.be

For Leishmania species, antileishmanial activity is evaluated against both the promastigote and amastigote stages of the parasite. nih.govnih.gov Many 4-aminoquinolines have shown a more significant effect against the intracellular amastigotes within macrophages than against the free-living promastigotes, suggesting a potential immunomodulatory role in the host cell. nih.gov For example, a series of novel 4-aminoquinaldine (B107616) derivatives demonstrated inhibitory effects on Leishmania donovani promastigotes and amastigotes. nih.gov

The potency of a compound against a parasite is quantified by determining its effective concentration. While the term "Cytocidal Effective Concentration" (CEC) is not uniformly used, the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) are standard measures. These values represent the concentration of a compound required to inhibit parasite growth or viability by 50%.

Several studies on quinoline derivatives report these values against various trypanosomatids. For instance, certain quinoline derivatives displayed submicromolar activity against T. b. rhodesiense, with EC₅₀ values as low as 0.19 µM. researchgate.netuantwerpen.be In studies on Leishmania, IC₅₀ values for quinoline derivatives against promastigotes and amastigotes have been reported, with some compounds showing potent activity. nih.govnih.gov The determination of these values is critical for structure-activity relationship (SAR) studies, which aim to optimize the antiparasitic activity of lead compounds.

Preclinical In Vivo Efficacy Models

Promising compounds identified through in vitro screening are advanced to preclinical in vivo models to assess their efficacy in a living organism. For antitubercular drug candidates, mouse models of infection are commonly used. For example, a lead 4-alkoxyquinoline compound demonstrated bacteriostatic activity in a murine macrophage model of TB infection and showed promising in vivo exposure after oral administration in mice. acs.org Another innovative approach utilizes fluorescence-based imaging with reporter strains of Mtb to monitor drug efficacy in real-time within a mouse model, which can expedite the evaluation process. nih.gov

For antiparasitic drug evaluation, rodent models are also standard. The efficacy of novel 4-aminoquinoline analogs against Plasmodium berghei has been tested in mice. plos.org Similarly, BALB/c mice are used to create models of visceral leishmaniasis by infecting them with Leishmania donovani to test the in vivo efficacy of new compounds. nih.gov These preclinical models are indispensable for bridging the gap between initial discovery and potential clinical application.

Data Tables

Table 1: Antitubercular Activity of Representative Quinoline/Quinazoline (B50416) Derivatives

| Compound Class | Strain | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| 4-Anilinoquinoline | M. tuberculosis | MIC₉₀ | 0.63-1.25 | researchgate.net |

| 4-Alkoxyquinoline | M. tuberculosis H37Rv | MIC | 0.06 | acs.org |

| Dihydroquinazolin-4(1H)-one | M. tuberculosis H37Rv | MIC | 2 | nih.gov |

| Quinolone Derivative | MDR-TB | MIC | 0.9 | rsc.org |

Table 2: Antiparasitic Activity of Representative Quinoline Derivatives

| Compound Class | Parasite | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| 4-Aminoquinaldine | L. donovani promastigotes | IC₅₀ | 0.47 | nih.gov |

| Quinoline Derivative | T. b. rhodesiense | EC₅₀ | 0.19 | researchgate.netuantwerpen.be |

| Quinoline Derivative | T. b. brucei | EC₅₀ | 0.4 | researchgate.netuantwerpen.be |

| Quinoline Derivative Salt | L. infantum amastigotes | IC₅₀ | 10.9 | nih.gov |

Plasmodium yoelii Mouse Model for Antimalarial Efficacy

The 4-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery, with chloroquine being its most famous member. Research has consistently focused on modifying this core structure to overcome widespread drug resistance. The introduction of a halogen, such as bromine, at the 7-position is a key strategy in this effort. While specific in vivo tests on 7-Bromo-N-ethylquinolin-4-amine in Plasmodium yoelii models are not documented, studies on analogous compounds underscore the potential of this chemical class.

For instance, the 7-chloro analogue, chloroquine, and its derivatives have been extensively studied. A novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, known as MG3, has demonstrated significant oral activity in P. berghei, P. chabaudi, and P. yoelii rodent malaria models, with efficacy comparable or superior to chloroquine. mdpi.com Furthermore, the synthesis of 7-bromo-4-chloroquinoline (B1278252) has been established as a critical step in creating libraries of 7-substituted 4-aminoquinoline analogues for antimalarial screening. nih.gov These related studies strongly suggest that 7-bromo-4-aminoquinoline derivatives are viable candidates for in vivo evaluation in models like the P. yoelii mouse model to confirm their efficacy against malaria parasites.

Murine Macrophage Models for Intracellular Pathogens (e.g., M. tuberculosis)

The quinoline nucleus is a recognized scaffold for developing agents against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. These pathogens primarily reside and replicate within host macrophages, making macrophage models essential for preclinical evaluation.

Investigations into 7-chloro-4-quinolinylhydrazone derivatives have revealed significant in vitro activity against the Mtb H37Rv strain. nih.govresearchgate.net Several of these compounds exhibited a minimum inhibitory concentration (MIC) of 2.5 µg/mL, a potency comparable to first-line anti-TB drugs like ethambutol. nih.govresearchgate.net This highlights the importance of the 7-halo-quinoline structure for antitubercular activity. Although direct studies on 7-Bromo-N-ethylquinolin-4-amine in murine macrophage models (such as RAW264.7 or J774) are not available, the performance of these closely related 7-chloro analogues provides a compelling rationale for its investigation as a potential anti-tuberculosis agent.

Mouse Models for Human African Trypanosomiasis (HAT)

Human African Trypanosomiasis (HAT), or sleeping sickness, is caused by protozoan parasites of the genus Trypanosoma. While research into quinoline derivatives for HAT is less extensive than for malaria, some studies point to potential activity. For example, research on bromo-derivatives of other nitrogen-containing compounds, such as 2-propen-1-amine, has demonstrated trypanocidal effects in mouse models, with the bromo derivative successfully clearing parasitemia from T. cruzi, a related parasite. nih.gov

Additionally, other quinone-based structures, specifically naphthoquinone derivatives, have been shown to have a multi-target mechanism of action against Trypanosoma brucei, the causative agent of HAT. plos.org These findings, though not directly involving quinolines, suggest that halogenated compounds and related scaffolds can possess trypanocidal properties. Therefore, evaluating 7-Bromo-N-ethylquinolin-4-amine in mouse models of HAT would be a logical step to explore the full therapeutic potential of this compound class.

Anticancer and Antitumor Biological Investigations

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer properties. The presence and position of a bromine atom can significantly influence this activity.

Cell Line-Based Antiproliferative Activity (e.g., MCF7, HeLa)

Studies on various brominated quinolines have confirmed their antiproliferative effects across a range of human cancer cell lines. A key study demonstrated that quinolines featuring bromine atoms at the C-5 and C-7 positions had significant inhibitory effects on the proliferation of C6 (glioma), HT29 (colon cancer), and HeLa (cervical cancer) cells. nih.gov While this study did not test the exact N-ethylamino derivative, it provides strong evidence for the role of the 7-bromo substitution in conferring cytotoxic activity. For example, 5,7-dibromo-8-hydroxyquinoline has been shown to induce apoptosis in these cell lines. nih.gov

The antiproliferative activity of two highly brominated quinoline derivatives against HeLa and other cancer cell lines is detailed in the table below.

| Compound Name | Cell Line | IC₅₀ (µg/mL) |

| 3,5,6,7-tetrabromo-8-methoxyquinoline | HeLa | 11.23 |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HeLa | 9.60 |

| 3,5,6,7-tetrabromo-8-methoxyquinoline | HT29 | 10.12 |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 | 5.45 |

| 3,5,6,7-tetrabromo-8-methoxyquinoline | C6 | 13.45 |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 | 7.34 |

| Data sourced from a study on highly brominated quinolines. nih.gov |

Given these findings, it is highly probable that 7-Bromo-N-ethylquinolin-4-amine would also exhibit antiproliferative activity against cell lines such as MCF-7 (breast cancer) and HeLa, warranting direct experimental verification.

Mechanism-Based Cellular Assays (e.g., Autophagy, Lysosomal Function)

Autophagy is a cellular degradation and recycling process that cancer cells can exploit to survive under stress. Consequently, compounds that disrupt this process, particularly by impairing lysosomal function, are of great interest as anticancer agents. Quinoline-based compounds are known to interfere with these pathways.

For example, a series of 6-cinnamamido-quinoline-4-carboxamide derivatives were found to induce cancer cell death by disrupting lysosome function. nih.gov Treatment with these compounds led to increased lysosome membrane permeability (LMP), which in turn altered the autophagic flux and triggered apoptosis. nih.gov Similarly, other novel quinoline derivatives have been specifically designed as autophagy inhibitors for antiviral applications, acting by disrupting lysosomal function in a manner similar to hydroxychloroquine. nih.gov These studies indicate that the quinoline core is adept at targeting lysosomes and modulating autophagy. This provides a strong hypothesis that 7-Bromo-N-ethylquinolin-4-amine may also function through this mechanism, a possibility that can be explored using assays that measure autophagic flux (e.g., LC3 turnover) and lysosomal integrity.

Enzyme Inhibition and Molecular Target Engagement Studies

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action. For brominated quinolines, several enzymatic targets have been identified in the context of cancer therapy.

Research has shown that certain brominated quinoline derivatives, specifically 3,5,6,7-tetrabromo-8-methoxyquinoline and 5,7-dibromo-8-hydroxyquinoline, are inhibitors of human topoisomerase I. nih.gov This enzyme is critical for managing DNA topology during replication and transcription, and its inhibition is a validated anticancer strategy. In a separate line of research, a different quinoline derivative was identified as a highly potent and selective inhibitor of phosphodiesterase 5 (PDE5), an enzyme involved in signal transduction, with an IC₅₀ of 0.27 nM. nih.gov

These findings demonstrate that the quinoline scaffold can be adapted to inhibit different key enzymes. The specific target of 7-Bromo-N-ethylquinolin-4-amine has not yet been elucidated, but based on the activities of its analogues, topoisomerases and phosphodiesterases represent plausible candidates for investigation.

Phosphodiesterase 5 (PDE5) Inhibition Profiling (related quinoline derivatives)

Phosphodiesterase 5 (PDE5) is a crucial enzyme in various signaling pathways, primarily through its role in the degradation of cyclic guanosine (B1672433) monophosphate (cGMP). nih.govnih.gov The inhibition of PDE5 leads to an accumulation of cGMP, which has therapeutic effects in conditions like erectile dysfunction and pulmonary arterial hypertension. nih.govnih.gov While direct studies on 7-Bromo-N-ethylquinolin-4-amine are not prevalent in the provided literature, research into related quinoline derivatives demonstrates the potential of this chemical scaffold to interact with PDE5.

A novel class of 4-aryl-1-isoquinolinone derivatives, which share a core structural similarity with quinolines, has been identified as potent and selective PDE5 inhibitors. nih.gov These compounds were designed by comparing the structure of cGMP with a 1-arylnaphthalene lignan. nih.gov One of the most potent compounds identified was methyl 2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-3-isoquinoline carboxylate dihydrochloride (B599025) (36a), which exhibited a high degree of inhibitory activity and selectivity. nih.gov

Table 1: PDE5 Inhibition Data for Selected 4-Aryl-1-Isoquinolinone Derivatives

| Compound | PDE5 IC₅₀ (nM) | Selectivity (PDE1/PDE5) | Selectivity (PDE6/PDE5) |

|---|---|---|---|

| 36a | 1.0 | 1300 | 28 |

Data sourced from a study on 4-aryl-1-isoquinolinone derivatives as PDE5 inhibitors. nih.gov

The data indicates that specific structural modifications on the quinoline-like framework are essential for potent PDE5 inhibition. nih.gov Further research has also explored N²,N⁴-diaminoquinazoline analogs as PDE5 inhibitors, with compound 15 in one study showing an IC₅₀ value of 0.072 µM and a 4.6-fold selectivity over PDE6. nih.gov These findings underscore the potential of quinoline-based structures as a foundation for developing new PDE5 inhibitors. nih.govnih.gov

Cytochrome bc1 Complex Inhibition

The cytochrome bc1 complex (also known as complex III) is a critical component of the mitochondrial electron transport chain, responsible for transferring electrons from ubiquinol (B23937) to cytochrome c. nih.govnih.gov This process is vital for ATP generation, and its inhibition can lead to cell death, making it a validated target for antimalarial and antifungal drugs. nih.govnih.govmdpi.com

Quinolone derivatives are a prominent class of compounds that target the cytochrome bc1 complex. nih.gov These inhibitors can bind to two different sites within the complex: the ubiquinol oxidation (Qo) site located near the intermembrane space or the ubiquinone reduction (Qi) site near the mitochondrial matrix. core.ac.uk For instance, the antimalarial drug atovaquone (B601224) binds to the Qo site. core.ac.uk

Research on endochin-like 4(1H)-quinolones (ELQs) has revealed that subtle structural changes can determine whether the compound inhibits the Qo or the Qi site. nih.gov ELQ-300 has been identified as a preferential Qi site inhibitor. nih.gov Similarly, other 4(1H)-pyridones, which were initially thought to bind the Qo site, were found through co-crystallization studies to bind at the Qi site, explaining their ability to overcome atovaquone resistance. core.ac.uk

Table 2: Quinolone and Pyridone Inhibitors of the Cytochrome bc1 Complex

| Compound Class | Example Compound | Binding Site | Target Organism |

|---|---|---|---|

| 4(1H)-quinolone | ELQ-300 | Qi | Plasmodium falciparum |

| 4(1H)-quinolone | ELQ-271 | Qi | Toxoplasma gondii |

| 4(1H)-quinolone | ELQ-316 | Qi | Toxoplasma gondii |

| 4(1H)-pyridone | GSK932121 | Qi | Plasmodium falciparum |

Data compiled from studies on cytochrome bc1 inhibitors. nih.govcore.ac.ukresearchgate.net

While the 4-aminoquinoline scaffold is a known inhibitor of this complex, specific inhibitory data for 7-Bromo-N-ethylquinolin-4-amine against the cytochrome bc1 complex is not detailed in the available search results. However, the established activity of related quinolones suggests this is a plausible area for future investigation. nih.govcore.ac.uk

Other Identified Molecular Targets for 4-Aminoquinolines

The 4-aminoquinoline scaffold is recognized for its polypharmacology, meaning it can interact with multiple molecular targets, leading to its use and investigation against a variety of diseases. nih.gov

A primary and well-established target for 4-aminoquinolines like chloroquine is the inhibition of heme crystallization in the malaria parasite, Plasmodium falciparum. taylorandfrancis.comesr.ie During its life cycle in red blood cells, the parasite digests host hemoglobin, releasing toxic heme. esr.ie The parasite detoxifies this heme by polymerizing it into an inert crystal called hemozoin. taylorandfrancis.com 4-aminoquinolines are believed to interfere with this process, leading to a buildup of free heme, which causes oxidative stress and parasite death. taylorandfrancis.com

In the context of leishmaniasis, 4-aminoquinolines have been shown to target the mitochondria of the Leishmania parasite. frontiersin.org Their mechanism is thought to involve the depolarization of the mitochondrial membrane potential, which triggers a cascade of events including increased production of reactive oxygen species (ROS) and eventual parasite death through apoptosis. frontiersin.org

Furthermore, the 4-aminoquinoline framework is being explored for its potential in treating cancer and tuberculosis, highlighting its versatile nature as a privileged scaffold in drug discovery. nih.gov

Table 3: Identified Molecular Targets for the 4-Aminoquinoline Scaffold

| Molecular Target/Mechanism | Associated Disease(s) | Example Compounds |

|---|---|---|

| Inhibition of Heme Crystallization | Malaria | Chloroquine, Amodiaquine |

| Mitochondrial Membrane Depolarization | Leishmaniasis | Chloroquine, Mefloquine |

Information sourced from reviews on the applications of 4-aminoquinolines. nih.govtaylorandfrancis.comfrontiersin.org

Structure Activity Relationship Sar and Mechanistic Elucidation

The biological activity of 4-aminoquinoline (B48711) derivatives is intricately linked to their three-dimensional structure and the electronic properties of their substituents. The core structure, consisting of the quinoline (B57606) ring and the amino side chain, is crucial for activity, with modifications at various positions leading to significant changes in efficacy and target specificity. youtube.comresearchgate.net

Impact of Substituents on the Quinoline Ring System

Role of Halogens at Position 7 (e.g., Bromine vs. Chlorine vs. Iodine):

The substituent at the 7-position of the quinoline ring plays a critical role in modulating biological activity, a feature highlighted in numerous studies of 4-aminoquinoline antimalarials. youtube.com An electron-withdrawing group at this position is considered essential for high potency. youtube.com Halogens are common and effective substituents, and their presence is known to increase activity. youtube.com

Research comparing different halogens at this position has shown that chloro, bromo, and iodo substituents often confer potent activity. nih.gov Specifically, 7-iodo- and 7-bromo-4-aminoquinolines have been found to be as active as their corresponding 7-chloro counterparts against strains of Plasmodium falciparum, with IC50 values in the low nanomolar range (3-12 nM). nih.gov In contrast, 7-fluoro derivatives generally exhibit lower activity. nih.govnih.gov This suggests that for significant activity, a halogen at position 7 is crucial, but not fluorine. nih.gov The electron-withdrawing nature of these halogens influences the basicity (pKa) of both the quinoline ring nitrogen and the side chain's terminal amine, which can affect the molecule's accumulation in acidic cellular compartments, a key aspect of the mechanism for some antimalarial quinolines. nih.govresearchgate.net

| 7-Position Substituent | Relative Activity vs. Chloroquine-Susceptible P. falciparum | Relative Activity vs. Chloroquine-Resistant P. falciparum | Reference |

|---|---|---|---|

| -Cl (Chloro) | High | Variable (basis for resistance) | nih.gov |

| -Br (Bromo) | High (similar to Chloro) | High | nih.govnih.gov |

| -I (Iodo) | High (similar to Chloro) | High | nih.govnih.gov |

| -F (Fluoro) | Less Active | Substantially Less Active | nih.govnih.gov |

| -CF3 (Trifluoromethyl) | Less Active | Substantially Less Active | nih.gov |

| -OCH3 (Methoxy) | Largely Inactive | Largely Inactive | nih.gov |

Influence of Substituents at Position 2 (e.g., Ethyl Group):

While the primary focus for many 4-aminoquinolines is on positions 4 and 7, substituents at other locations can also modulate activity. Generally, introducing substituents at the 2-position of the quinoline ring is reported to greatly reduce antibacterial activity in certain quinolone classes. slideshare.net However, in other contexts, modifications at C-2 have been explored to generate diversity. The synthesis of 2-(aryl or heteroaryl)quinolin-4-amines has been investigated, indicating that this position is a viable point for modification to create new chemical entities. nih.gov The specific impact of an ethyl group, as seen in 7-Bromo-N-ethylquinolin-4-amine, is less documented in broad SAR studies, which often focus on larger or more complex groups.

Effects of Other Ring Modifications:

Side Chain Modifications at the N-4 Position

The side chain attached to the amino group at the N-4 position is a critical determinant of biological activity and a key site for structural modification. youtube.com

Length and Branching of the Alkyl Chain:

The length of the dialkylaminoalkyl side chain connecting the two nitrogen atoms is crucial. For antimalarial 4-aminoquinolines, a carbon chain length of 2 to 5 carbons between the nitrogen atoms is often considered optimal for activity. youtube.comyoutube.com Studies have shown that side chains that are either shorter (≤3 carbons) or significantly longer (≥10 carbons) than the five-carbon side chain of chloroquine (B1663885) can result in compounds that are active against chloroquine-resistant parasite strains. nih.gov This suggests that altering the side chain length can be a strategy to overcome resistance mechanisms. The ethyl group in 7-Bromo-N-ethylquinolin-4-amine represents a short side chain, which aligns with these findings for maintaining activity.

Nature of Terminal Amine Functionality:

The basic terminal amino group on the side chain is essential for the activity of many 4-aminoquinolines. esr.iefrontiersin.org A tertiary amine at the end of the carbon chain is considered particularly important for antimalarial activity. youtube.comyoutube.com This basic center is protonated in acidic environments, which is a key step in the accumulation of drugs like chloroquine within the parasite's acidic food vacuole. nih.govesr.ie Replacing this terminal amine with other functional groups, such as hydroxyl-methyl or chloro-methyl moieties, has been shown to cause a dramatic decrease in leishmanicidal activity, reinforcing the necessity of the basic terminal amine for the biological effect of these compounds. frontiersin.org

| Side Chain Feature | Observation | Impact on Activity | Reference |

|---|---|---|---|

| Alkyl Chain Length | Optimal length is 2-5 carbons for certain activities. | Affects potency and ability to overcome resistance. | youtube.comnih.gov |

| Alkyl Chain Length | Chains ≤3 or ≥10 carbons can be active against resistant strains. | Can circumvent specific resistance mechanisms. | nih.gov |

| Terminal Amine | A basic tertiary amine is often required. | Essential for mechanism of action (e.g., pH trapping). | youtube.comesr.iefrontiersin.org |

| Aromatic Ring in Side Chain | Incorporation of an aromatic ring can be beneficial. | May reduce toxicity while maintaining activity. | youtube.com |

Mechanistic Studies of Biological Action

The biological effects of 7-Bromo-N-ethylquinolin-4-amine and related compounds are underpinned by several distinct molecular mechanisms.

A primary mechanism of action for 4-aminoquinoline antimalarials is the disruption of the parasite's heme detoxification process. plos.org During its intra-erythrocytic stage, the malaria parasite, Plasmodium falciparum, digests host hemoglobin in its digestive vacuole, releasing large quantities of toxic free heme. nih.gov To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystalline pigment called hemozoin. plos.org

4-aminoquinolines, including by strong inference 7-Bromo-N-ethylquinolin-4-amine, are weak bases that accumulate in the acidic digestive vacuole of the parasite. Here, they are believed to bind to heme, preventing its polymerization into hemozoin. plos.org This inhibition of heme detoxification leads to the buildup of toxic free heme, which can damage parasite membranes and inhibit the activity of parasitic enzymes, ultimately leading to parasite death. nih.gov Spectroscopic studies have confirmed that this class of compounds acts on the heme polymerization target. plos.org The presence of a halogen, such as bromine, at the 7-position is considered crucial for this activity. nih.gov

Beyond their antimalarial properties, quinoline derivatives have been investigated for their potential as antimycobacterial agents. A key target in Mycobacterium tuberculosis is the respiratory chain, specifically the cytochrome bc1-aa3 supercomplex. nih.gov This complex is vital for cellular respiration and ATP synthesis. nih.govnih.gov

Several quinoline and quinazoline (B50416) derivatives have been shown to inhibit the cytochrome bc1 complex, leading to a depletion of ATP and subsequent bacterial death. nih.gov For example, new 2-ethylthio-4-methylaminoquinazoline derivatives have been found to target two separate subunits of the cytochrome bc1 complex. nih.gov Given the structural similarities, it is plausible that 7-Bromo-N-ethylquinolin-4-amine could also exert an inhibitory effect on the mycobacterial cytochrome bc1 complex. Inhibition of this complex can lead to hypersusceptibility of the bacteria to other respiratory inhibitors.

| Target | Organism | Effect of Inhibition | Relevant Compound Classes | Reference |

| Heme Polymerization | Plasmodium falciparum | Accumulation of toxic free heme, parasite death. | 4-Aminoquinolines | plos.orgnih.gov |

| Cytochrome bc1 complex | Mycobacterium tuberculosis | ATP depletion, bacterial death. | Quinolines, Quinazolines | nih.govnih.gov |

The efficacy of 4-aminoquinolines is highly dependent on their ability to be taken up by cells and to accumulate at their site of action. In the context of malaria, these weak bases are protonated in the acidic environment of the parasite's digestive vacuole, leading to their trapping and accumulation. This accumulation is a critical step for their interference with heme detoxification.

The specific cellular uptake and subcellular localization of 7-Bromo-N-ethylquinolin-4-amine have not been explicitly detailed. However, based on the behavior of other 4-aminoquinolines, it is expected to accumulate in acidic organelles. The physicochemical properties conferred by the bromo and N-ethyl substitutions will influence its membrane permeability and ultimate subcellular distribution.

Quinoline derivatives have emerged as a promising class of compounds for cancer therapy, with many exhibiting the ability to induce programmed cell death pathways such as apoptosis and autophagy. While direct studies on 7-Bromo-N-ethylquinolin-4-amine in cancer cells are limited, research on other quinoline-based compounds provides a framework for its potential mechanisms.

For instance, certain benzo[b]thiophene derivatives have been shown to induce apoptosis in breast cancer cells (MCF-7), leading to a significant reduction in cell viability. This process is often characterized by the activation of caspases and changes in the expression of apoptotic regulatory proteins. In some cases, these compounds can induce both apoptosis and necrosis.

Furthermore, some quinoline derivatives have been found to induce autophagy in cancer cells. However, the role of autophagy in this context can be complex, either promoting cell survival or contributing to cell death. One study on a benzo[b]thiophene derivative showed that it did not induce significant cell death by autophagy in MCF-7 cells, suggesting that its primary antiproliferative activity was through apoptosis and necrosis. The ability of 7-Bromo-N-ethylquinolin-4-amine to modulate these pathways would be a critical determinant of its potential as an anticancer agent.

The biological activity of compounds like 7-Bromo-N-ethylquinolin-4-amine can also influence the broader interactions between a host and a pathogen. For example, some 7-chloro-4-aminoquinoline derivatives have been evaluated for their antiviral activities against influenza A virus and SARS-CoV-2, in addition to their anti-malarial effects. The ability of a single compound to target multiple pathogens could have significant implications for treating co-infections.

Computational Chemistry and Rational Drug Design

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For a molecule like 7-Bromo-N-ethylquinolin-4-amine, QSAR studies would involve generating a dataset of structurally similar compounds with known biological activities and then using statistical methods to build a predictive model.

These models are built using molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. Descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). The goal of QSAR is to identify the key descriptors that influence the biological activity, thus providing a roadmap for designing new compounds with enhanced potency.

Several QSAR studies have been conducted on 4-aminoquinoline (B48711) derivatives, particularly in the search for new antimalarial agents. ejbps.comnih.govasianpubs.orgnih.govresearchgate.net For example, a study on 7-substituted-4-aminoquinoline derivatives used 2D-QSAR, Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA) to develop predictive models for their antimalarial activity. nih.gov Another study on 1,8-naphthalimide-4-aminoquinoline derivatives used descriptors such as dipole moment, atomic net charge, and log P to build their QSAR model. researchgate.net The statistical validity of these models is often assessed using parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). A high Q² value (typically > 0.5) is indicative of a robust and predictive model.

| QSAR Study | Compound Series | Key Descriptors | Statistical Parameters |

| Antimalarial Activity of 4-aminoquinolines | 4-aminoquinoline derivatives | 2D autocorrelation and topological descriptors | R² = 0.8722 |

| Antimalarial Activity of 7-substituted-4-aminoquinolines | 7-substituted-4-aminoquinoline derivatives | Not specified | Q² = 0.540 (CoMFA), Q² = 0.638 (CoMSIA) |

| Antimalarial Activity of 1,8-naphthalimide-4-aminoquinolines | 1,8-naphthalimide-4-aminoquinoline derivatives | Dipole moment, atomic net charge, ELUMO, EHOMO, SAG, SAA, hydration energy, polarizability, log P | R² > 0.8 for the best models |

This table presents findings from QSAR studies on various 4-aminoquinoline series and does not include specific data for 7-Bromo-N-ethylquinolin-4-amine.

Virtual Screening for Analog Discovery

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For a lead compound like 7-Bromo-N-ethylquinolin-4-amine, virtual screening can be employed to discover novel analogs with potentially improved properties. This can be done through either ligand-based or structure-based approaches.

In ligand-based virtual screening, a known active molecule is used as a template to identify other compounds in a database that have similar properties. Structure-based virtual screening, on the other hand, involves docking a library of compounds into the 3D structure of the target protein and ranking them based on their predicted binding affinity.

The quinoline (B57606) scaffold is a common feature in many compound libraries used for virtual screening against various diseases. nih.govmdpi.com For example, a library of quinoline drugs with known antiviral or kinase inhibitor activity was virtually screened against several protein targets of SARS-CoV-2. nih.gov In the context of antimalarial drug discovery, a 4-aminoquinoline library was synthesized and screened for activity against P. falciparum, leading to the identification of four potent compounds active against drug-resistant strains. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For a ligand-protein complex involving a compound like 7-Bromo-N-ethylquinolin-4-amine, MD simulations can provide detailed information about the stability of the binding pose predicted by molecular docking, the flexibility of the ligand and the protein, and the specific interactions that are maintained over time.

MD simulations have been applied to study the interactions of 4-aminoquinoline analogs with their biological targets. For instance, MD simulations were used to investigate the binding mechanism of novel 4-aminoquinoline imidazole (B134444) analogues with the P. falciparum 3D7 protein, revealing that certain analogues stabilized the protein structure more effectively than chloroquine (B1663885). researchgate.netresearchgate.net These simulations also showed that the most stable complexes maintained a higher number of hydrogen bonds over the simulation time. researchgate.netresearchgate.net

De Novo Drug Design Approaches

De novo drug design is a computational strategy aimed at generating novel molecular structures with desired pharmacological properties from scratch. Unlike virtual screening, which searches existing compound libraries, de novo design algorithms build new molecules based on the structural information of the target's binding site or a pharmacophore model derived from known active compounds.

For a scaffold like 7-Bromo-N-ethylquinolin-4-amine, de novo design could be used to generate novel derivatives with optimized interactions with a specific target. The quinoline scaffold is a popular starting point in many drug design endeavors due to its presence in numerous natural and synthetic bioactive compounds. nih.govnih.gov Recently, novel quinoline-based benzo[d]imidazole derivatives were designed and synthesized as potent α-glucosidase inhibitors, with in silico assessments helping to evaluate the binding of the most active compounds. nih.gov Similarly, quinoline-O-carbamate derivatives have been rationally designed as multi-target agents for Alzheimer's disease. researchgate.net

Application of Machine Learning and Deep Learning in Drug Design

Machine learning (ML) and deep learning (DL) are rapidly emerging as transformative technologies in drug discovery and design. These artificial intelligence (AI) approaches can be applied to various stages of the drug design process, from target identification and validation to hit identification and lead optimization.

In the context of a compound like 7-Bromo-N-ethylquinolin-4-amine, ML models could be trained on large datasets of quinoline derivatives to predict their biological activity, toxicity, or pharmacokinetic properties. For example, a machine learning model has been developed to predict the reactive site of electrophilic aromatic substitution on drug-like molecules, which could be valuable in planning the synthesis of new quinoline analogs. researchgate.net

Generative AI models, a subset of deep learning, are also being used to design novel molecules with specific characteristics. A medical generative adversarial network (MedGAN) has been optimized to generate novel quinoline-scaffold molecules with desirable drug-likeness attributes. azoai.com This approach successfully produced thousands of novel quinolines, showcasing the potential of AI in creating precise and drug-like molecular structures. azoai.com Furthermore, machine learning methods have been used in QSAR studies of 4-aminoquinoline analogues to develop robust models for predicting activity against both chloroquine-sensitive and chloroquine-resistant strains of malaria. nih.gov

Future Research Directions and Translational Perspectives for 7 Bromo N Ethylquinolin 4 Amine

The 4-aminoquinoline (B48711) scaffold is a cornerstone in medicinal chemistry, famously represented by the antimalarial drug chloroquine (B1663885). While specific research on 7-Bromo-N-ethylquinolin-4-amine is not extensively detailed in publicly available literature, its structural similarity to this well-studied class of compounds allows for the extrapolation of promising future research avenues. The following sections outline potential translational and research directions based on advancements in the broader field of 4-aminoquinoline chemistry and pharmacology.

Q & A

Basic Research Questions

Q. How can the synthesis of 7-Bromo-N-ethylquinolin-4-amine be optimized?

- Methodology : Utilize nucleophilic aromatic substitution with 4,7-dibromoquinoline and ethylamine. Ethanol is an effective solvent, and NaOH facilitates deprotonation (similar to 4-aminoquinoline syntheses in and ). Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) yields high-purity product. Key parameters:

| Parameter | Condition | Reference |

|---|---|---|

| Solvent | Ethanol | |

| Base | NaOH | |

| Purification | Column chromatography | |

| Reaction time | 12–24 hours (monitor via TLC) |

Q. What analytical techniques are most reliable for confirming the structure of 7-Bromo-N-ethylquinolin-4-amine?

- Methodology : Combine NMR (¹H, ¹³C), IR, and high-resolution mass spectrometry (HRMS). For NMR:

- Expect a doublet for the quinoline H-2 proton (~δ 8.5 ppm, J ≈ 5 Hz) and a triplet for the ethyl group’s CH₂ (~δ 1.2–1.4 ppm).

- Bromine’s electronegativity downfield-shifts adjacent carbons (e.g., C-7 at ~δ 125–130 ppm in ¹³C NMR). Compare with analogous compounds in and .

Q. How should researchers design in vitro biological assays to evaluate this compound’s antimalarial potential?

- Methodology : Follow protocols for Plasmodium falciparum strains (e.g., 3D7, Dd2) as in . Use synchronized cultures at 1–2% parasitemia, 5% CO₂, and test compound concentrations (0.1–100 µM) over 48–72 hours. Measure IC₅₀ via SYBR Green fluorescence or microscopy. Include chloroquine as a control .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic effects of bromine substitution in 7-Bromo-N-ethylquinolin-4-amine?

- Methodology : Use Gaussian or ORCA software to compute HOMO/LUMO energies, electrostatic potentials, and Fukui indices. Compare with chloro analogs (e.g., 7-chloroquinoline derivatives in and ). The bromine atom’s larger atomic radius and polarizability may increase electron-withdrawing effects, altering reactivity in cross-coupling reactions .

Q. What strategies resolve contradictions in reported biological activities of halogenated 4-aminoquinolines?

- Methodology : Systematically compare assay conditions (e.g., parasite strain variability in ), compound purity (via HPLC), and substituent effects. For example, 7-bromo derivatives may exhibit lower solubility than chloro analogs, affecting bioavailability. Use meta-analysis to identify trends across studies .

Q. How can crystallographic data refine the structural understanding of 7-Bromo-N-ethylquinolin-4-amine?

- Methodology : Grow single crystals via slow evaporation (solvent: DCM/hexane). Collect X-ray diffraction data and refine using SHELXL ( ). Key metrics:

- Bromine’s anisotropic displacement parameters.

- Hydrogen bonding between the amine group and solvent molecules.

- Compare with Cambridge Structural Database entries for similar quinolines .

Q. How to investigate structure-activity relationships (SAR) for bromine substitution in 4-aminoquinolines?

- Methodology : Synthesize analogs (e.g., 7-Cl, 7-I, 7-CF₃) and compare their antimalarial IC₅₀ values. Use molecular docking (AutoDock Vina) to predict binding interactions with Plasmodium targets (e.g., PfATP4). Bromine’s size may enhance hydrophobic interactions but reduce metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.